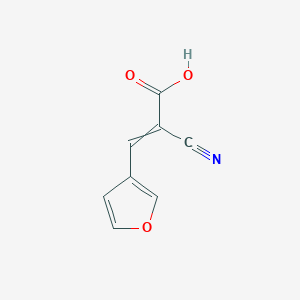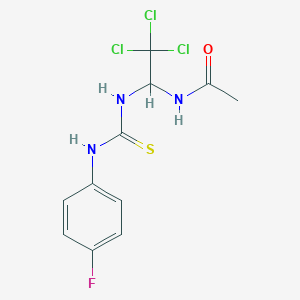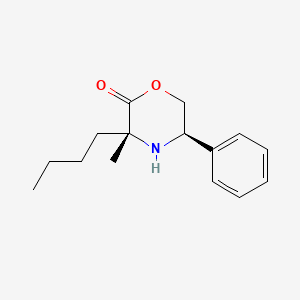![molecular formula C12H8N2O3 B11714504 6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
6,7-Diaminobenzo[de]isochromene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes two amino groups attached to a benzoisochromene core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of 1,8-naphthalic anhydride to form 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione, followed by reduction to yield the desired diamino compound. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenated compounds or acylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of substituted benzoisochromene derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Diamino-1H,3H-benzo[de]isochromene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dibromo-1H,3H-benzo[de]isochromene-1,3-dione: Similar structure but with bromine atoms instead of amino groups.
6,7-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione: Contains nitro groups instead of amino groups.
6-Hydroxy-1H,3H-benzo[de]isochromene-1,3-dione: Contains a hydroxyl group instead of amino groups.
Uniqueness
The presence of amino groups in 6,7-diamino-1H,3H-benzo[de]isochromene-1,3-dione makes it unique compared to its analogs. These functional groups enhance its reactivity and allow for a broader range of chemical modifications and applications. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions distinguishes it from its brominated, nitrated, and hydroxylated counterparts.
Eigenschaften
Molekularformel |
C12H8N2O3 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
8,10-diimino-3-oxatricyclo[7.3.1.05,13]trideca-1,4,6,9(13),11-pentaene-2,4-diol |
InChI |
InChI=1S/C12H8N2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4,13-16H |
InChI-Schlüssel |
DBKDFUBAQFRYHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=N)C2=C3C1=C(OC(=C3C=CC2=N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)




![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)
![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)


![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)

